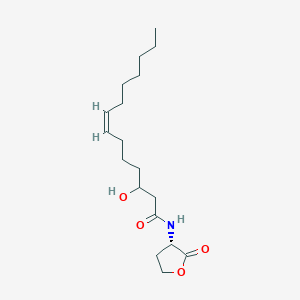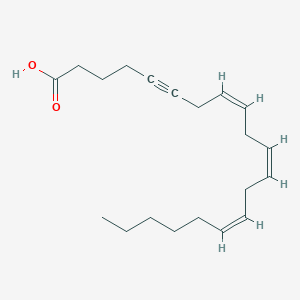
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
Overview
Description
N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is a chemical compound that belongs to the class of N-acyl-homoserine lactones. These compounds are known for their role in quorum sensing, a mechanism by which bacteria communicate with each other to coordinate various physiological activities. This particular compound is produced by certain strains of bacteria, such as Pseudomonas fluorescens, and plays a crucial role in regulating gene expression related to secondary metabolite production and virulence .
Scientific Research Applications
N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone has several scientific research applications:
Chemistry: Used as a model compound to study acyl-homoserine lactone synthesis and reactions.
Biology: Plays a role in quorum sensing studies to understand bacterial communication and behavior.
Medicine: Investigated for its potential in controlling bacterial infections by disrupting quorum sensing.
Industry: Used in biocontrol strategies to manage plant pathogens and promote plant growth.
Mechanism of Action
The compound exerts its effects by binding to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a complex between the compound and the receptor, which then interacts with the DNA to regulate gene expression. The molecular targets include genes involved in secondary metabolite production, virulence, and biofilm formation .
Similar Compounds:
- N-decanoyl-L-Homoserine lactone
- N-hexanoyl-L-Homoserine lactone
- N-(3-oxo-7-cis tetradecenoyl)-L-Homoserine lactone
Comparison: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is unique due to the presence of a hydroxyl group and a cis double bond in the acyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other acyl-homoserine lactones.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with 3-hydroxy-7-cis tetradecenoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered bacterial strains that overproduce the compound. The bacteria are cultured in large bioreactors, and the compound is extracted from the culture medium using organic solvents. The crude extract is then purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the tetradecenoyl chain can be reduced to form a saturated acyl chain.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-(3-oxo-7-cis tetradecenoyl)-L-Homoserine lactone.
Reduction: Formation of N-(3-hydroxy tetradecanoyl)-L-Homoserine lactone.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
properties
IUPAC Name |
(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFGXWHLLUVRK-UPVLWJCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?
A1: this compound (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.
Q2: How does the production of this compound differ in Pseudomonas fluorescens and Rhizobium leguminosarum?
A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















